Ceftazidima

Descripción general

Descripción

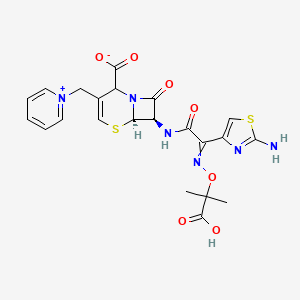

Ceftazidime is a semisynthetic, broad-spectrum, beta-lactam antibacterial drug for parenteral administration . It is the pentahydrate of pyridinium, 1-[[7-[[(2-amino-4-thiazolyl)[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-, hydroxide, inner salt .

Synthesis Analysis

A route was developed to make [2H6]ceftazidime in eight steps from the commercially available labeled starting material [2H7]isobutyric acid . Ceftazidime complexes show higher activity than ceftazidime for some strains .Molecular Structure Analysis

The molecular formula of Ceftazidime is C22H22N6O7S2, representing a molecular weight of 546.65 . The structure of Ceftazidime has been analyzed using various techniques such as FTIR, XRD, and TG/DTG curves .Chemical Reactions Analysis

The electrochemical oxidation of Ceftazidime has been studied using a novel rare earth metal Ce and carbon nanotubes codoped PbO2 electrode . The results demonstrated that electrochemical oxidation of Ceftazidime over the G/CNT-Ce/PbO2-Ce electrode was highly effective .Physical and Chemical Properties Analysis

Ceftazidime is a white to cream-colored crystalline powder . Solutions of Ceftazidime range in color from light yellow to amber, depending on the diluent and volume used . The pH of freshly constituted solutions usually ranges from 5 to 8 .Aplicaciones Científicas De Investigación

Tratamiento de infecciones por Pseudomonas Aeruginosa

Ceftazidima es notablemente eficaz contra Pseudomonas aeruginosa, un patógeno gramnegativo oportunista. Se utiliza en el tratamiento de infecciones graves, incluidas las que son multirresistentes (MDR) y de resistencia múltiple (XDR). This compound, particularmente en combinación con avibactam, ha mostrado resultados prometedores en ensayos clínicos para infecciones intraabdominales complicadas, infecciones del tracto urinario y neumonía adquirida en el hospital causadas por este patógeno .

Manejo de bacterias gramnegativas multirresistentes

El compuesto ha sido una piedra angular en la lucha contra las bacterias gramnegativas multirresistentes (MDR-GNB). Es particularmente eficaz contra las Enterobacterales resistentes a los carbapenémicos (CRE) y Pseudomonas aeruginosa. Las experiencias del mundo real sugieren que this compound-avibactam ofrece beneficios significativos sobre los agentes más antiguos, incluso para pacientes con estado inmunocomprometido .

Inhibición de la infección por SARS-CoV-2

This compound ha mostrado un amplio efecto inhibitorio sobre la infección por SARS-CoV-2, incluida la variante Omicron, in vitro. Funciona bloqueando la interacción proteína de pico-ACE2, que es crucial para la entrada del virus en las células huésped. Esto sugiere un posible papel para this compound en el manejo de pacientes con COVID-19, especialmente aquellos infectados con variantes que han mostrado resistencia a otros tratamientos .

Sistemas de administración de medicamentos

Se han explorado métodos innovadores para la extracción, determinación y administración de this compound en fluidos gástricos simulados y fluidos biológicos reales. Esto incluye el uso de nanopartículas magnéticas modificadas injertadas con polímeros para sistemas de administración de fármacos in vitro. Tales aplicaciones resaltan el potencial de this compound en la administración de fármacos dirigida y la liberación controlada .

Terapia antibiótica en infecciones complejas

This compound-avibactam también se usa para tratar infecciones graves debido a organismos gramnegativos aerobios, especialmente en adultos con opciones de tratamiento limitadas. Su uso en el mundo real se ha evaluado a través de revisiones sistemáticas de la literatura, destacando su importancia en la terapia antibiótica .

Mecanismo De Acción

Target of Action

The primary target of 2-Ceftazidime is a family of enzymes known as “penicillin-binding proteins” (PBPs) present in bacteria . These proteins play a crucial role in the synthesis and remodeling of the bacterial cell wall, which is composed of a glycopeptide polymer commonly known as peptidoglycan .

Mode of Action

2-Ceftazidime, a third-generation cephalosporin, interacts with its targets, the PBPs, by inhibiting them . This inhibition of essential PBPs results in impaired cell wall homeostasis, leading to the loss of cell integrity and ultimately bacterial cell death . This broad-spectrum antibacterial activity of 2-Ceftazidime is effective against some treatment-resistant bacteria such as Pseudomonas aeruginosa .

Biochemical Pathways

The action of 2-Ceftazidime affects the peptidoglycan biosynthetic pathway, which is crucial for bacterial cell wall synthesis . Furthermore, 2-Ceftazidime substantially inhibits central carbon metabolism, including the pentose phosphate pathway and tricarboxylic acid cycle .

Pharmacokinetics

Both 2-Ceftazidime and its common combination partner, avibactam, have a half-life of approximately 2 hours, making them suitable to be combined in a fixed-dose combination ratio . Renal clearance is the primary elimination pathway for both 2-Ceftazidime and avibactam, and dose adjustment is required in patients with moderate and severe renal impairment . The clinical dosing regimen of 2-Ceftazidime/avibactam is 2/0.5 g administered every 8 hours as a 2-hour intravenous infusion in patients with normal renal function .

Result of Action

The molecular effect of 2-Ceftazidime involves the upregulation of p27 protein levels by inhibiting p27 ubiquitination . The p27 protein is a classic negative regulator of the cell cycle . At the cellular level, 2-Ceftazidime can impede the cell cycle from G1 to S phase, thus inhibiting cell proliferation . Furthermore, 2-Ceftazidime promotes p27 expression and inhibits cell proliferation by reducing Skp2, a substrate recognition component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase .

Action Environment

Environmental factors such as sludge age, reaction time, temperature, microbial community, and different co-metabolism substrates can affect the biological treatment of antibiotic wastewater, which includes 2-Ceftazidime . These factors can influence the degradation strategies, mechanisms involved in biodegradable and non-biodegradable routes, and the main factors affecting degradation strategies .

Safety and Hazards

Direcciones Futuras

Ceftazidime has been identified as a potential drug to inhibit SARS-CoV-2 infection in vitro by blocking spike protein–ACE2 interaction . Further clinical trials are required to determine the in vivo efficacy of these combination treatments in true clinical infections .

Relevant Papers The relevant papers retrieved provide valuable information about Ceftazidime. For instance, one paper discusses the evidence-based review of its pharmacology and potential use in the treatment of Gram-negative bacterial infections . Another paper discusses its potential use as a drug to inhibit SARS-CoV-2 infection .

Análisis Bioquímico

Biochemical Properties

2-Ceftazidime plays a crucial role in biochemical reactions by inhibiting bacterial cell wall synthesis. It interacts with penicillin-binding proteins (PBPs), particularly PBP3, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall . This interaction leads to the formation of a defective cell wall, resulting in bacterial cell lysis and death. Additionally, 2-Ceftazidime forms complexes with iron (III) ions, which can influence its stability and activity .

Cellular Effects

2-Ceftazidime has significant effects on various types of cells and cellular processes. It inhibits cell proliferation by upregulating the p27 protein, a negative regulator of the cell cycle, thereby impeding the transition from the G1 to the S phase . This inhibition is achieved by reducing the ubiquitination of p27, leading to its accumulation. Furthermore, 2-Ceftazidime affects cell signaling pathways by downregulating the transcriptional expression of Skp2, a component of the Skp2-Cullin-F-box (SCF) ubiquitin ligase complex .

Molecular Mechanism

At the molecular level, 2-Ceftazidime exerts its effects by binding to and inhibiting PBPs, particularly PBP3, which are involved in the synthesis of the bacterial cell wall . This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell wall instability and bacterial cell death. Additionally, 2-Ceftazidime’s interaction with iron (III) ions can further influence its activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Ceftazidime can change over time. The stability of 2-Ceftazidime is influenced by its interaction with iron (III) ions, which can form complexes that affect its activity . Long-term studies have shown that 2-Ceftazidime can maintain its antibacterial activity over extended periods, although its efficacy may decrease due to degradation . In vitro and in vivo studies have demonstrated that 2-Ceftazidime can have sustained effects on bacterial cell viability and proliferation .

Dosage Effects in Animal Models

The effects of 2-Ceftazidime vary with different dosages in animal models. Studies have shown that higher doses of 2-Ceftazidime result in increased antibacterial activity and higher serum concentrations . At very high doses, toxic effects such as nephrotoxicity and hepatotoxicity have been observed .

Metabolic Pathways

2-Ceftazidime is involved in several metabolic pathways, including the inhibition of peptidoglycan biosynthesis . It interacts with enzymes such as PBPs, which are crucial for the synthesis and remodeling of the bacterial cell wall . Additionally, 2-Ceftazidime can influence central carbon metabolism, including the pentose phosphate pathway and the tricarboxylic acid cycle .

Transport and Distribution

2-Ceftazidime is transported and distributed within cells and tissues through various mechanisms. It is primarily distributed in the extracellular fluid and can penetrate tissues such as the lungs and epithelial lining fluid . The distribution of 2-Ceftazidime is influenced by its hydrophilic nature and its ability to bind to plasma proteins . Additionally, 2-Ceftazidime can cross the blood-brain barrier, although its penetration into the cerebrospinal fluid is limited .

Subcellular Localization

The subcellular localization of 2-Ceftazidime is primarily in the bacterial cell wall, where it exerts its antibacterial effects . It targets PBPs located in the periplasmic space of Gram-negative bacteria, leading to the disruption of cell wall synthesis . The localization of 2-Ceftazidime is crucial for its activity, as it needs to reach the site of peptidoglycan synthesis to inhibit bacterial growth effectively .

Propiedades

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRKHKETXQNDOKF-KZXIYFNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)N[C@H]2[C@@H]3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N6O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

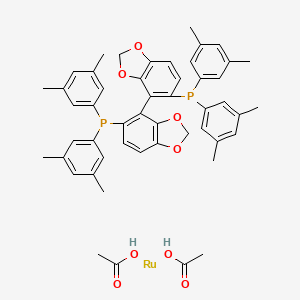

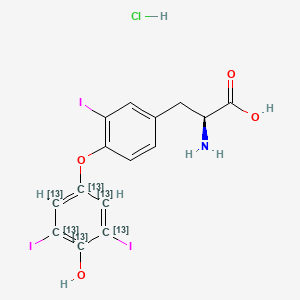

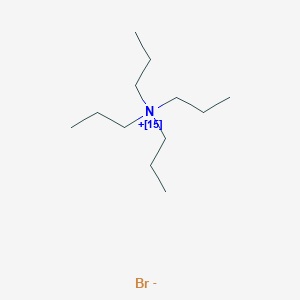

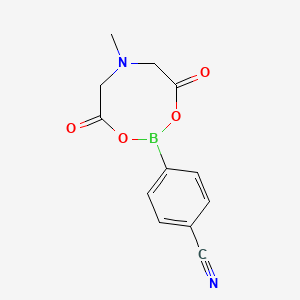

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

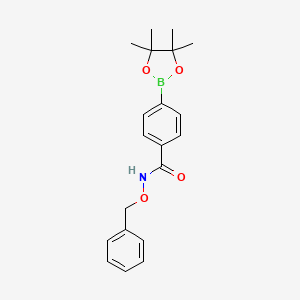

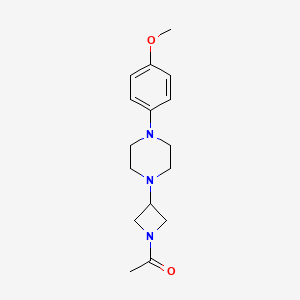

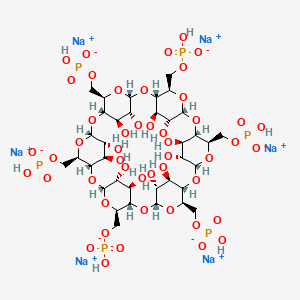

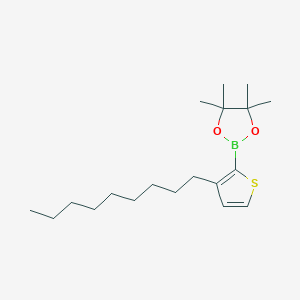

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-valine-2,3,4,4,4,4',4',4'-d8](/img/structure/B1456412.png)

![3-Piperazin-1-yl-1-oxa-2,8-diaza-spiro[4.5]dec-2-ene-8-carboxylic acid tert-butyl ester](/img/structure/B1456417.png)

![(8R,9S,13S,14S,17S)-4-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1456422.png)